molecular formula C5H10N2O2 B040133 (3S)-3-aminopyrrolidine-3-carboxylic acid CAS No. 113473-30-6

(3S)-3-aminopyrrolidine-3-carboxylic acid

Cat. No. B040133
M. Wt: 130.15 g/mol
InChI Key: DWAKXSZUASEUHH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid involves diastereoselective conjugate addition and has been applied successfully to yield these compounds with high diastereomeric excess and enantiomeric excess. The synthesis processes are multi-step, involving lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide for the asymmetric synthesis yielding significant overall yields and purity (Bunnage et al., 2004).

Molecular Structure Analysis

3-Aminopyrazine-2-carboxylic acid, a related compound, exhibits a network of intra- and intermolecular hydrogen bonds contributing to its structural stability. Although it is not the exact compound, similar structural analyses can provide insights into the behavior of (3S)-3-aminopyrrolidine-3-carboxylic acid in various chemical environments (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, forming enantiomers with different biological activities. For example, the synthesis and properties of enantiomers in the quinolonecarboxylic acid class of antibacterial agents highlight the importance of stereochemistry in biological activity (Rosen et al., 1988).

Physical Properties Analysis

The physical properties, such as hyperpolarizability, natural bond orbital analysis, and structural parameters, of similar compounds like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been characterized using various spectroscopic and computational methods. These studies provide a comprehensive understanding of the physical attributes that can be correlated to (3S)-3-aminopyrrolidine-3-carboxylic acid (Devi et al., 2018).

Chemical Properties Analysis

The chemical properties such as reactivity and interaction with other molecules can be inferred from studies on similar compounds, like the novel synthesis approach for 2-arylpyrrolidine-1-carboxamides, indicating the versatility of pyrrolidine derivatives in forming new chemical entities with potential pharmaceutical applications (Smolobochkin et al., 2017).

Scientific Research Applications

Synthesis and Industrial Application

(3S)-3-aminopyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutically active substances. For instance, Han et al. (2018) demonstrated an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, which is significant for industrial preparation due to its cost-effectiveness and mild reaction conditions (Han et al., 2018).

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis approaches. For example, Tang et al. (2005) described a carbanionic approach to synthesize trans-(2R,3S)-2-substituted 3-aminopyrrolidines, which was also applied in the asymmetric synthesis of (+)-Absouline, an aminopyrrolizidine alkaloid (Tang et al., 2005).

Enantiomer Synthesis

Bunnage et al. (2004) focused on the diastereoselective conjugate addition for synthesizing cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, highlighting its significance in enantioselective synthesis (Bunnage et al., 2004).

Exploration of Conformation-Activity Relationships

Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acids using (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid. Their research is crucial for understanding conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).

Organocatalysis

In the field of organocatalysis, Ruiz-Olalla et al. (2015) demonstrated that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from (3S)-3-aminopyrrolidine-3-carboxylic acid, effectively catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).

Safety And Hazards

The safety and hazards of 3-APA are not explicitly mentioned in the search results. However, it is recommended for research use only and not for human or veterinary use1.


Future Directions

The future directions of 3-APA are not explicitly mentioned in the search results. However, given its versatility in scientific research applications, it is likely to continue being used in organic synthesis, asymmetric synthesis, and as a reagent in various fields1.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(3S)-3-aminopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAKXSZUASEUHH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@]1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-aminopyrrolidine-3-carboxylic acid

Synthesis routes and methods

Procedure details

According to a particular variant of embodiment of this synthesis process, 1-benzyl-3-pyrrolidinone is treated with an ammoniacal solution of ammonium chloride and of potassium cyanide to obtain (±)-3-amino-1-benzyl-3-cyanopyrrolidine. This compound is then converted by acid or basic hydrolysis to (±)-3-amino-1-benzyl-3-pyrrolidinecarboxylic acid, and lastly a reduction with hydrogen, preferably a catalytic hydrogenolysis, is carried out to obtain (±)-3-amino-3-pyrrolidinecarboxylic acid or (±)-cucurbitine.
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